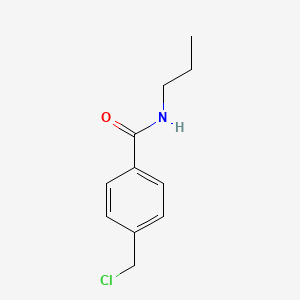

4-(chloromethyl)-N-propylbenzamide

Descripción general

Descripción

4-(chloromethyl)-N-propylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloromethyl group attached to the benzene ring and a propyl group attached to the amide nitrogen

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-N-propylbenzamide typically involves the chloromethylation of N-propylbenzamide. One common method is the reaction of N-propylbenzamide with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures (5-10°C) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

4-(chloromethyl)-N-propylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-alkylated benzamide derivative, while oxidation can produce a carboxylic acid derivative .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Chloromethyl)-N-propylbenzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to create derivatives that may exhibit novel properties or biological activities.

| Application | Description |

|---|---|

| Intermediate for Drug Synthesis | Used to create pharmaceutical compounds through further chemical modifications. |

| Building Block for Polymers | Can be incorporated into polymer chains to modify physical properties. |

Biological Research

In biological studies, this compound is utilized to investigate various cellular mechanisms and pathways. Its interactions with biomolecules can shed light on important biological processes.

- Mechanism of Action : The compound may interact with specific enzymes or receptors, influencing their activity and providing insights into cellular functions.

- Case Study : Research involving this compound has shown its potential in modulating enzyme activity related to metabolic pathways.

Medicinal Chemistry

The potential therapeutic applications of this compound are significant. It can serve as a lead compound for developing new drugs targeting specific diseases.

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines.

- Case Study : A derivative was tested against various cancer types, showing promising results in inhibiting tumor growth.

| Therapeutic Area | Potential Application |

|---|---|

| Cancer Treatment | Development of cytotoxic agents targeting tumor cells. |

| Antimicrobial Agents | Exploration of antibacterial properties against resistant strains. |

Industrial Applications

In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals. Its versatility makes it a valuable component in manufacturing processes.

- Agrochemicals : Can be modified to create herbicides or pesticides.

- Pharmaceutical Manufacturing : Integral in synthesizing active pharmaceutical ingredients (APIs).

Actividad Biológica

4-(Chloromethyl)-N-propylbenzamide, with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol, has garnered attention in various fields of biomedical research due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

- Molecular Formula : C11H14ClNO

- Molecular Weight : 211.69 g/mol

- Purity : Usually around 95%.

Anticonvulsant Activity

One of the most significant areas of research surrounding this compound is its potential as an anticonvulsant agent . Several studies have investigated its derivatives for efficacy in managing seizures:

- Mechanism : The compound's structure allows it to interact with benzodiazepine receptors, which are pivotal in modulating neuronal excitability. Certain synthesized derivatives have demonstrated substantial anticonvulsant activity in animal models.

- Case Study : A derivative, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, exhibited significant sedative-hypnotic activity without impairing cognitive functions such as learning and memory, indicating a selective action on benzodiazepine receptors (Faizi et al., 2017).

Hypoglycemic and Hypolipidemic Activities

In addition to its anticonvulsant properties, derivatives of this compound have been explored for their hypoglycemic and hypolipidemic effects , suggesting potential applications in metabolic disorders:

- Research Findings : Glibenclamide analogues derived from this compound have shown effectiveness in lowering blood glucose levels and improving lipid profiles. Structural modifications were crucial in enhancing the pharmacological efficacy of these derivatives (Ahmadi et al., 2014).

Neurotoxicological Properties

The neurotoxicological profile of benzamide derivatives has also been a focus of research:

- Study Insights : Research on compounds like 4-amino-N-(2-ethylphenyl)benzamide has provided insights into their anticonvulsant properties and potential neurotoxicity, informing the development of safer therapeutic agents targeting central nervous system disorders (Diouf et al., 1997).

Estrogenic Activity

Some studies have evaluated the estrogenic activity of benzamide derivatives:

- Biological Impact : These compounds can influence estrogen-responsive gene products, suggesting potential applications in endocrinology and reproductive biology (Inui et al., 2003).

Understanding the mechanism through which this compound exerts its effects is essential for optimizing its therapeutic applications:

- Biochemical Interactions : The chloromethyl group can react with nucleophilic sites in biological molecules, potentially altering their function. This reactivity suggests that the compound may affect various biochemical pathways depending on the specific proteins it interacts with.

- Pharmacokinetics : Similar compounds with chloromethyl groups are known to be metabolized rapidly in biological systems, indicating that this compound may also exhibit quick metabolic turnover.

Comparative Analysis

| Activity Type | Observations | References |

|---|---|---|

| Anticonvulsant | Significant activity observed; selective action on benzodiazepine receptors | Faizi et al., 2017 |

| Hypoglycemic/Hypolipidemic | Effective in managing blood glucose and lipid levels; structural modifications enhance efficacy | Ahmadi et al., 2014 |

| Neurotoxicological | Insights into safety profiles; informs development of CNS-targeted therapies | Diouf et al., 1997 |

| Estrogenic | Influences estrogen-responsive pathways; potential applications in reproductive health | Inui et al., 2003 |

Propiedades

IUPAC Name |

4-(chloromethyl)-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-7-13-11(14)10-5-3-9(8-12)4-6-10/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZNLYSSYNJTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.